molecular formula C15H14ClN B11871053 2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline

2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B11871053
M. Wt: 243.73 g/mol
InChI Key: HPOIKUGIRMPSJB-UHFFFAOYSA-N
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Description

2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of a chlorine atom at the second position and a phenyl group at the fourth position on the tetrahydroquinoline ring. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

The synthesis of 2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chloroaniline with phenylacetaldehyde in the presence of an acid catalyst can lead to the formation of the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into various tetrahydroquinoline derivatives.

    Substitution: The chlorine atom at the second position can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, its acetylcholinesterase inhibitory activity is believed to be mediated by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C15H14ClN

Molecular Weight

243.73 g/mol

IUPAC Name

2-chloro-4-phenyl-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C15H14ClN/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-3,6-7,10H,4-5,8-9H2

InChI Key

HPOIKUGIRMPSJB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=CC(=N2)Cl)C3=CC=CC=C3

Origin of Product

United States

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